N-[1,1'-biphenyl]-4-yl-3-fluorobenzamide
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Overview
Description
N-[1,1'-biphenyl]-4-yl-3-fluorobenzamide is an organic compound with the molecular formula C19H14FNO It is a member of the benzamide family, characterized by the presence of a benzamide group substituted with a fluorine atom and a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1'-biphenyl]-4-yl-3-fluorobenzamide typically involves the condensation of 3-fluorobenzoic acid with 4-phenylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1,1'-biphenyl]-4-yl-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-[1,1'-biphenyl]-4-yl-3-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1,1'-biphenyl]-4-yl-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-phenylbenzamide: Similar structure but with a single phenyl group instead of a biphenyl group.
3-fluoro-N-(3-methoxyphenyl)benzamide: Contains a methoxy group in place of the phenyl group.
3-fluoro-N-(4-sulfamoylphenyl)benzamide: Contains a sulfamoyl group instead of the phenyl group.
Uniqueness
N-[1,1'-biphenyl]-4-yl-3-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the biphenyl group can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
824417-73-4 |
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Molecular Formula |
C19H14FNO |
Molecular Weight |
291.3g/mol |
IUPAC Name |
3-fluoro-N-(4-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H14FNO/c20-17-8-4-7-16(13-17)19(22)21-18-11-9-15(10-12-18)14-5-2-1-3-6-14/h1-13H,(H,21,22) |
InChI Key |
XOCSWXPXMZTCJY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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